Etacepride - 68788-56-7

Etacepride

Catalog Number: EVT-441893
CAS Number: 68788-56-7
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Etacepride is classified as an antipsychotic agent, specifically within the category of dopamine receptor antagonists. It is derived from a series of chemical modifications aimed at enhancing its selectivity and efficacy at the dopamine D2 receptor. The compound's structure is closely related to other antipsychotic medications, allowing it to exhibit similar pharmacological properties while potentially offering improved therapeutic outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Etacepride typically involves several key steps, which may vary depending on the specific synthetic route chosen. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that serve as precursors.
  2. Functional Group Modifications: Various chemical reactions, such as halogenation and alkylation, are employed to introduce functional groups essential for the compound's activity.
  3. Cyclization: A crucial step involves cyclizing intermediate compounds to form the core structure of Etacepride.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatographic methods to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway can be optimized based on factors such as yield, purity, and cost-effectiveness.

Molecular Structure Analysis

Structure and Data

Etacepride's molecular structure can be described by its chemical formula, which includes various functional groups that contribute to its pharmacological activity. The compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, characteristic of many antipsychotic agents.

  • Molecular Formula: C17_{17}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 284.36 g/mol
  • Structural Representation: The compound exhibits a specific three-dimensional configuration that is critical for binding to dopamine receptors.

The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Etacepride undergoes several chemical reactions that are essential for both its synthesis and potential interactions in biological systems:

  1. Nucleophilic Substitution: This reaction is often involved in introducing various substituents on the aromatic rings.
  2. Oxidation-Reduction Reactions: These reactions may play a role in modifying functional groups during synthesis or metabolism.
  3. Receptor Binding Interactions: In biological contexts, Etacepride interacts with dopamine receptors through competitive binding mechanisms, which can lead to downstream effects on neurotransmitter signaling pathways.

Understanding these reactions provides insight into both the synthesis process and the pharmacodynamics of Etacepride.

Mechanism of Action

Process and Data

Etacepride functions primarily as a selective antagonist at dopamine D2 receptors located in the central nervous system. Its mechanism of action involves:

  1. Receptor Binding: Etacepride binds to the D2 receptor with high affinity, inhibiting its activation by endogenous dopamine.
  2. Signal Transduction Inhibition: By blocking D2 receptor activation, Etacepride modulates downstream signaling pathways that are implicated in mood regulation and psychotic symptoms.
  3. Therapeutic Effects: This antagonistic activity can alleviate symptoms associated with conditions such as schizophrenia or bipolar disorder by restoring balance in dopaminergic signaling.

Data from pharmacological studies support these mechanisms by demonstrating changes in behavioral responses following administration of Etacepride in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etacepride exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound's solubility in various solvents (e.g., water, ethanol) affects its bioavailability and formulation options.
  • Stability: Stability under different pH conditions is essential for ensuring efficacy during storage and administration.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound, which can influence its pharmacokinetics.

These properties are critical for understanding how Etacepride behaves both chemically and biologically.

Applications

Scientific Uses

Etacepride has potential applications across various scientific domains:

  1. Psychiatric Research: It is utilized in studies aimed at understanding dopamine-related disorders, contributing to the development of new therapeutic strategies.
  2. Pharmacological Studies: Researchers investigate its effects on neurotransmitter systems to elucidate mechanisms underlying mental health conditions.
  3. Clinical Trials: Ongoing clinical trials may explore its efficacy and safety profile in treating specific psychiatric disorders.

The versatility of Etacepride positions it as a valuable compound in both research settings and potential clinical applications, warranting further investigation into its therapeutic benefits.

Historical Development & Synthesis

Evolution from Podophyllotoxin Derivatives

Etacepride represents a significant advancement in the structural optimization of podophyllotoxin (PPT), a cyclolignan natural product derived from Podophyllum species. PPT serves as the foundational scaffold for numerous anticancer agents, functioning primarily through tubulin polymerization inhibition, which induces metaphase arrest by binding at the colchicine site [1] [6]. The inherent limitations of PPT—notably severe systemic toxicity (myelosuppression, neurotoxicity) and poor aqueous solubility—prompted extensive chemical modifications. Early derivatives like etoposide and teniposide emerged as first-generation analogs where structural redesign shifted the mechanism from tubulin targeting to topoisomerase II inhibition. These compounds feature C4β glycosidic linkages (glucose derivatives) and C4' demethylation, substantially altering their biological profile while retaining the core aryltetralin skeleton [2] [6]. Etoposide's clinical validation (small-cell lung cancer, lymphomas) established podophyllotoxin derivatives as privileged scaffolds for anticancer drug development, paving the way for next-generation compounds like Etacepride that address persistent challenges of drug resistance and bioavailability [1] [3].

Semi-Synthetic Optimization Strategies

The development of Etacepride exemplifies strategic semi-synthetic approaches applied to the podophyllotoxin scaffold, focusing primarily on three key modification sites to enhance pharmacological properties:

  • C-Ring modifications: The cis-fused lactone D-ring and trans-lactone configuration are critical for tubulin-binding activity. Etacepride retains this configuration but incorporates heterocyclic substitutions (benzothiazole) at C-7/C-8 positions. Such modifications enhance DNA interaction capability while maintaining spatial orientation essential for target engagement [3] [6]. Studies confirm that aromatization or stereochemical inversion in the C-ring dramatically reduces cytotoxicity, guiding rational retention of the natural configuration in Etacepride [1].

  • C4β Position functionalization: This site permits considerable structural variation without activity loss. Etacepride incorporates a disulfide/trisulfide moiety (–S–S– or –S–S–S–) at C4β, a design strategy proven to overcome multidrug resistance (MDR) in vincristine-resistant KB/VCR cell lines. Disulfide derivatives exhibit enhanced cellular uptake and stability (plasma half-life >8 hours), enabling sustained intracellular drug release [4] [7]. This contrasts with early glycosidic derivatives (etoposide) susceptible to glucuronidase-mediated deactivation.

  • Hybridization strategies: Conjugation with pharmacophores like benzothiazole leverages synergistic effects. Benzothiazole moieties improve membrane permeability and confer unique anticancer activity through mechanisms including topoisomerase inhibition and reactive oxygen species (ROS) generation. Molecular docking confirms that Etacepride's benzothiazole group occupies the tubulin hydrophobic pocket similarly to PPT's trimethoxyphenyl group, maintaining target affinity while reducing off-target toxicity [3] [6].

Table 1: Semi-Synthetic Optimization Strategies in Etacepride Development

Modification SiteStructural ChangeFunctional ImpactDerivative Examples
C-Ring configurationCis-lactone retention + benzothiazole substitutionEnhanced DNA affinity; maintained tubulin bindingEtacepride, KL-3
C4β positionDisulfide/trisulfide linkageMDR reversal in KB/VCR cells; prolonged plasma stability4β-SS-aryl derivatives
Hybrid systemsBenzothiazole conjugationImproved log P; ROS induction; dual TOP-II/tubulin inhibitionEtacepride, F14512 analogs

Chronology of Structural Analog Development

The progression from podophyllotoxin to Etacepride reflects iterative structural refinements spanning four decades, each generation addressing limitations of predecessors:

  • First-generation glycosides (1970s–1980s): Etoposide (VP-16-213) and teniposide (VM-26) introduced C4β-O-glycosidic bonds (β-D-glucopyranoside) and C4′-demethylation. Though effective topoisomerase II inhibitors, they suffer from poor water solubility, metabolic deactivation, and acquired resistance [2]. Clinical utility persisted due to efficacy in leukemia and lymphoma regimens (e.g., BEACOPP, ESHAP).

  • Second-generation non-glycosidic analogs (1990s–2000s): Removal of sugar moieties yielded compounds like TOP-53 and GL-331, incorporating basic amino side chains at C4β. These exhibit improved lipid solubility and activity against metastatic lung cancer, yet retain hematological toxicity [1] [3]. Concurrently, azatoxin and tafluposide explored D-ring modifications and dual topoisomerase I/II inhibition.

  • Third-generation hybrids (2010s–present): Strategic conjugation with heterocycles or cytotoxic warheads addressed MDR. Key advances include:

  • 4β-Sulfonylamides (e.g., compound A): Carbamate-linked sulfonamides with IC₅₀ < 0.1 μM in HeLa/A549 cells [4].
  • Disulfide derivatives: C4β-SS-aryl analogs showing 5–12× greater potency than etoposide in KB/VCR lines [7].
  • Benzothiazole-podophyllotoxin hybrids: KL-3 and Etacepride prototypes demonstrating R-configuration-dependent cytotoxicity (IC₅₀ 0.68–2.88 μM in HeLa/SKOV-3) and G2/M arrest [6].

Table 2: Chronological Development of Key Podophyllotoxin Derivatives

GenerationTime PeriodRepresentative CompoundsCore Structural FeaturesPrimary Advantages
First1970s–1980sEtoposide, TeniposideC4β-glycoside; C4′-demethylationTopo-II inhibition; clinical efficacy in lymphomas
Second1990s–2000sTOP-53, GL-331, AzatoxinC4β-aminoalkyl chains; D-ring modificationsImproved log P; activity against solid tumors
Third2010s–present4β-Sulfonylamides, Disulfide derivatives, EtaceprideC4β-SS-aryl; benzothiazole hybrids; sulfonamidesMDR reversal; ROS induction; plasma stability

Etacepride integrates the most successful innovations from each generation: the tubulin-targeting core of PPT, the resistance-overcoming disulfide linkage of third-generation derivatives, and the heterocycle-enhanced bioactivity of benzothiazole hybrids. Its development marks a convergence of semi-synthetic strategies aimed at maximizing efficacy against resistant malignancies while minimizing systemic toxicity [3] [6] [7].

Properties

CAS Number

68788-56-7

Product Name

Etacepride

IUPAC Name

5-acetyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H24N2O3/c1-4-19-9-5-6-14(19)11-18-17(21)15-10-13(12(2)20)7-8-16(15)22-3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,21)

InChI Key

SOQLNFHOYKNPDY-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)C)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.